Triethyl borate
Overview
Description
Triethyl borate is a colorless liquid with the chemical formula C6H15BO3. It is an ester of boric acid and ethanol. This compound is known for its weak Lewis acidity and its ability to burn with a green flame, making it useful in special effects and pyrotechnics .
Mechanism of Action
Target of Action
Triethyl borate is primarily a weak Lewis acid . Its primary targets are molecules that can interact with Lewis acids, such as those with lone pair electrons.
Mode of Action
This compound interacts with its targets through Lewis acid-base interactions . As a weak Lewis acid, it can accept a pair of nonbonding electrons from a Lewis base (a molecule with a lone pair of electrons). This interaction can lead to the formation of a coordinate covalent bond, resulting in changes to the target molecule’s structure and properties.
Biochemical Pathways
This compound is formed by the reaction of boric acid and ethanol in the presence of an acid catalyst . The reaction is an equilibrium reaction, and the rate of the forward reaction can be increased by removing the formed water from the reaction media by either azeotropic distillation or adsorption .
Result of Action
This compound has few applications, but it is used in special effects and pyrotechnics because it burns with a green flame . It is also used as a solvent and/or catalyst in the preparation of synthetic waxes, resins, paints, and varnishes . In addition, it is used as a component of some flame retardants in the textile industry and of some welding fluxes .
Biochemical Analysis
Biochemical Properties
Triethyl borate is a weak Lewis acid There is limited information available on the specific enzymes, proteins, and other biomolecules it interacts with
Cellular Effects
It has been shown to stabilize perovskite precursor solutions, which significantly reduced the impure phase in the perovskite film and enhanced the device performance and reproducibility .
Molecular Mechanism
It is known to be a weak Lewis acid
Temporal Effects in Laboratory Settings
This compound has been shown to stabilize perovskite precursor solutions over time This suggests that it may have some stability in laboratory settings
Preparation Methods
Triethyl borate is synthesized by the reaction of boric acid with ethanol in the presence of an acid catalyst. The reaction follows the equilibrium equation: [ \text{B(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightleftharpoons (\text{C}_2\text{H}_5\text{O})_3\text{B} + 3 \text{H}_2\text{O} ] To drive the reaction forward, the water produced must be removed from the reaction mixture, typically by azeotropic distillation or adsorption . Industrial production methods often involve advanced distillation techniques to ensure high purity and efficiency .
Chemical Reactions Analysis
Triethyl borate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form boric acid and ethanol.
Combustion: When burned, it produces a characteristic green flame due to the presence of boron.
Lewis Acid Reactions: As a weak Lewis acid, it can participate in reactions with Lewis bases, such as the polymerization of epoxides.
Common reagents and conditions for these reactions include water for hydrolysis and various Lewis bases for acid-base reactions. The major products formed from these reactions are boric acid and ethanol in the case of hydrolysis, and various polymeric materials in the case of Lewis acid reactions.
Scientific Research Applications
Triethyl borate has several applications in scientific research:
Synthesis of Lithium Borophosphates: It is used as a boron source in the synthesis of lithium borophosphates, which are important materials for battery technology.
Ceramic Nanofibres: It is used in the production of alumina borosilicate ceramic nanofibres, which have applications in high-temperature materials and insulation.
Carbon Nanotubes: It is used to dope single-wall carbon nanotubes with boron, enhancing their electrical properties.
Flame Retardants: It is an active component in flame retardants used in the textile industry.
Welding Fluxes: It is used in welding fluxes to improve the quality of welds.
Comparison with Similar Compounds
Triethyl borate can be compared with other borate esters such as trimethyl borate and tributyl borate. While all these compounds share similar chemical properties, this compound is unique in its balance of volatility and reactivity, making it particularly useful in applications requiring a liquid borate ester .
Similar compounds include:
Trimethyl borate (C3H9BO3): More volatile and used in similar applications but with different handling properties.
Tributyl borate (C12H27BO3): Less volatile and used in applications requiring a more stable borate ester.
Properties
IUPAC Name |
triethyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSTXXYNEIHPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041674 | |
Record name | Triethyl borate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |
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Molecular Weight |
145.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS] | |
Record name | Boric acid (H3BO3), triethyl ester | |
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Record name | Triethyl borate | |
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Vapor Pressure |
10.98 [mmHg] | |
Record name | Triethyl borate | |
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CAS No. |
150-46-9 | |
Record name | Triethyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Boron triethoxide | |
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Record name | TRIETHYL BORATE | |
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Record name | Boric acid (H3BO3), triethyl ester | |
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Record name | Triethyl borate | |
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Record name | Triethyl borate | |
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Record name | BORON TRIETHOXIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW2J80ORX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triethyl borate?
A1: this compound has the molecular formula B(OC2H5)3 and a molecular weight of 145.99 g/mol.
Q2: How does this compound interact with sodium borohydride in the presence of diselenides?
A2: this compound facilitates the reduction of disodium diselenide or sodium decyl diselenolate by sodium borohydride, a reaction that wouldn't occur otherwise. This suggests this compound might form an intermediate complex with the diselenide, enabling its reduction. []
Q3: Can this compound be used in the synthesis of α-bromoketones?
A3: Yes, reacting enol triethyl borates with N-bromosuccinimide (NBS) efficiently produces α-monobrominated ketones. []
Q4: Is this compound stable in the presence of water?
A4: this compound is susceptible to hydrolysis in the presence of water, forming boric acid and ethanol. [, , ]
Q5: How does the hydrolysis stability of a novel benzotriazole borate ester derivative (NHB) compare to this compound?
A5: The NHB compound exhibits significantly higher hydrolysis stability than this compound, with a hydrolysis time exceeding 1,220 times that of this compound. This enhanced stability is attributed to the coordination effect between the lone electron pair of the amino nitrogen atoms and the boron atom in NHB. []
Q6: What role does this compound play in the synthesis of silicon carbide from phenol resin-tetraethyl orthosilicate hybrids?
A6: this compound, along with a catalyst, promotes the formation of transparent solutions from turbid dispersions of tetraethyl orthosilicate and phenol resin, leading to gel formation. The resulting gels act as precursors for silicon carbide powder synthesis. The addition of this compound influences the morphology and size of the final silicon carbide powder. []
Q7: Can this compound be used to prepare boron-doped diamond films?
A7: Yes, this compound acts as a boron source and an etchant during the chemical vapor deposition of boron-doped diamond films. The oxygen atoms in this compound facilitate simultaneous deposition and etching, leading to highly boron-doped monocrystalline diamond layers with reduced structural imperfections. []
Q8: How does this compound contribute to the graphitization of SiO2 nanoparticles in chemical vapor deposition?
A8: this compound accelerates the carbothermal reduction of SiO2 nanoparticles during the chemical vapor deposition of graphitic carbon nanostructures. The presence of this compound enhances the yield of these nanostructures, suggesting its role in promoting SiC formation. []
Q9: What is the function of this compound in the asymmetric addition of dimethylzinc to α-ketoesters?
A9: this compound acts as an additive in the asymmetric addition of dimethylzinc to α-ketoesters catalyzed by (-)-MITH. This reaction yields chiral α-hydroxy esters with high enantioselectivities. []
Q10: How is this compound utilized in the synthesis of 1-trifluoromethyl-1-hydroxy-3-ketophosphonates and related compounds?
A10: this compound mediates the direct phosphonylation of acyltrifluoroacetones with various phosphorus reagents, yielding 1-trifluoromethyl-1-hydroxy-3-oxo-phosphonates, phosphinates, and phosphine oxides. []
Q11: What is the role of this compound in the synthesis of boron nitride nano spherical particles?
A11: this compound serves as a precursor for boron nitride synthesis. Combined with chemical vapor deposition and paralysis under an ammonia atmosphere, this method yields hexagonal boron nitride (h-BN) nanoparticles with spherical morphology. []
Q12: How is this compound used in the preparation of Tb-doped borosilicate glass films?
A12: this compound, along with silicon tetraethoxide, is used in a sol-gel method to deposit Tb-doped borosilicate glass films. The separate deposition of silicon and boron alkoxides prevents undesirable precipitation due to different hydrolysis rates. The resulting films exhibit enhanced fluorescence properties after firing. []
Q13: Can this compound be used to improve the aging characteristics of NTC thermistor thin films?
A13: Yes, incorporating this compound into the sol-gel synthesis of NTC thermistor oxide thin films enhances their aging characteristics. This is achieved by forming borosilicate nanocomposites within the thermistor oxide matrix. []
Q14: How do the deposition characteristics of this compound compare to trimethyl borate in BPSG film fabrication?
A14: this compound and trimethyl borate exhibit different deposition characteristics when used as boron sources in borophosphosilicate glass (BPSG) film fabrication. While trimethyl borate offers better uniformity, controlling its vapor pressure is crucial to achieving uniform boron concentration profiles in the films. []
Q15: What spectroscopic techniques are used to characterize this compound and its derivatives?
A15: Common spectroscopic techniques used to analyze this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD). [, , , , , ]
Q16: What information can be obtained from the spectroscopic analysis of this compound and its derivatives?
A16: Spectroscopic analysis provides valuable insights into the chemical structure, bonding characteristics, and phase composition of materials containing this compound. For instance, NMR studies reveal the silicon environments in silicon carbide precursors derived from this compound. FTIR analysis confirms the formation of hexagonal boron nitride from this compound. [, ]
Q17: What are the safety concerns associated with handling this compound?
A17: this compound is flammable and should be handled with caution. Lower alkyl borates, including this compound, require storage in approved areas. []
Q18: Is there any information on the environmental impact and degradation of this compound?
A18: While specific information on the environmental impact of this compound might be limited in the provided research, it's crucial to consider its potential effects on ecosystems and develop strategies for responsible waste management and mitigation.
Q19: What are some potential future research directions for this compound?
A19: Further research on this compound could explore its potential in various areas, including: * Developing environmentally friendly boron-containing additives with enhanced hydrolysis stability for lubricants. [] * Investigating its application in high-voltage lithium-ion batteries. [, ] * Exploring its use as a stabilizing surfactant for semiconductor nanoplatelets in polar solvents for optoelectronic applications. []
Q20: What are some alternative compounds to this compound in different applications?
A20: Depending on the specific application, alternative boron sources such as trimethyl borate, boron trifluoride etherate, borane-triphenyl borate, or other boron-containing precursors could be considered. [, ]
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